molecular formula C9H11BrN2O B1344745 4-(6-Bromopyridin-3-yl)morpholine CAS No. 952582-08-0

4-(6-Bromopyridin-3-yl)morpholine

Katalognummer B1344745
CAS-Nummer: 952582-08-0
Molekulargewicht: 243.1 g/mol
InChI-Schlüssel: KXPAVTLIMQDWAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(6-Bromopyridin-3-yl)morpholine” is a chemical compound with the CAS Number: 952582-08-0. It has a molecular weight of 243.1 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H11BrN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . This indicates that the compound consists of a morpholine ring attached to a 6-bromopyridin-3-yl group .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysics

4-(6-Bromopyridin-3-yl)morpholine and related compounds have been synthesized for various applications. A study demonstrated the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. This process yields compounds with notable photophysical properties due to intraligand and charge-transfer type transitions, influenced by the aromatic structures of the heterocycle moieties. These compounds have shown strong interactions with ct-DNA, potentially due to π-stacking or hydrogen-bonding interactions, suggesting their relevance in biomolecular binding studies (Bonacorso et al., 2018).

Medicinal Chemistry and Anticancer Activities

This compound derivatives are significant in the field of medicinal chemistry, particularly in cancer research. For instance, substituted benzoquinazolinones, including 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, have been synthesized and shown interesting anticancer activities. These compounds have undergone biological screening, revealing their potential as cytotoxic agents against various cancer cell lines (Nowak et al., 2014).

Kinase Inhibition

In the search for effective kinase inhibitors, 4-(Pyrimidin-4-yl)morpholines, a class of compounds related to this compound, have been identified as privileged pharmacophores. They are particularly noted for their inhibition of PI3K and PIKKs, owing to the morpholine oxygen's key role in forming hydrogen bonding interactions and conveying selectivity. These compounds have been applied in developing selective dual inhibitors of mTORC1 and mTORC2, which are crucial in cancer therapy (Hobbs et al., 2019).

Antimicrobial

ApplicationsMorpholine derivatives, including those related to this compound, have been explored for their antimicrobial properties. A study reported the synthesis of 4-(2-Aminoethyl) morpholine derivatives and evaluated their antibacterial activity. These compounds displayed inhibitory action against various strains of gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobials (Aziz‐ur‐Rehman et al., 2016).

Cancer Phototherapy

The development of photoactivated cancer therapeutic methods has incorporated morpholine derivatives. A study synthesized a smart near-infrared photosensitizer with morpholine decorating on the aza-BODIPY core for dual-modal imaging-guided synergistic photodynamic and photothermal therapy. This application demonstrates the potential of this compound derivatives in enhancing tumor microenvironment-targeted cancer therapy (Tang et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Eigenschaften

IUPAC Name

4-(6-bromopyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPAVTLIMQDWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630542
Record name 4-(6-Bromopyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952582-08-0
Record name 4-(6-Bromopyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 952582-08-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pd2(dba)3 (0.564 g, 0.62 mmol) was added to 2-bromo-5-iodopyridine (5.00 g, 17.61 mmol), morpholine (1.541 mL, 17.61 mmol), sodium tert-butoxide (4.23 g, 44.03 mmol) and Xantphos (1.019 g, 1.76 mmol) in toluene (200 mL) at 20°C. The resulting solution was stirred at r.t. for 3 days (as the reaction was started on a Friday). Complete. The reaction mixture was diluted with EtOAc (100 mL), and washed sequentially with water (100 mL) and saturated brine (100 mL). The organic layer was dried with MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 100% (EtOAc:MeOH - 10:1) in heptane. Pure fractions were evaporated to dryness LCMS indicated some di-substituted product present. Triturated in heptane:EtOAc, filtered and dried to afford 4-(6-bromopyridin-3-yl)morpholine (2.400 g, 56.1 %) as a beige solid.
Quantity
0.00176 mol
Type
reagent
Reaction Step One
Quantity
0.2 L
Type
solvent
Reaction Step Two
Quantity
0.0176 mol
Type
reactant
Reaction Step Three
Quantity
0.0176 mol
Type
reactant
Reaction Step Four
Quantity
0.00176 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Tris(dibenzylideneacetone)dipalladium (840 mg) and 4,5-bis(diphenyl-phosphino)-9,9-dimethylxanthene (1.6 g) and sodium tert-butoxide (6.6 g) were added to a solution of morpholine (2 ml) and 2-bromo-5-iodo-pyridine (7.8 g) in toluene (230 ml), and the mixture was stirred under nitrogen atmosphere at room temperature overnight. Water and ethyl acetate were added to the mixture and the organic layer was separated, washed with a saturated brine, dried over magnesium sulfate and concentrated in vacuo. The resulting residue was purified by column chromatography (silica gel; hexane:ethyl acetate=9:1→7:3) to give the titled compound (5.07 g). MS (m/z): 243/245 [M+H]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
840 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Bromopyridin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Bromopyridin-3-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(6-Bromopyridin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(6-Bromopyridin-3-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(6-Bromopyridin-3-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(6-Bromopyridin-3-yl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.